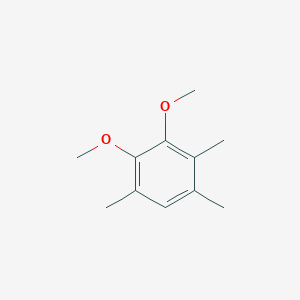

Dimethoxy-3,4,6-trimethylbenzene

Description

2,5-Dimethoxy-3,4,6-trimethylbenzene is a polysubstituted aromatic compound characterized by two methoxy (-OCH₃) groups at positions 2 and 5 and three methyl (-CH₃) groups at positions 3, 4, and 6 on the benzene ring. This substitution pattern confers unique physicochemical properties, making it a versatile intermediate in organic synthesis, pharmaceuticals, and polymer chemistry. It is frequently utilized in Grignard reactions to synthesize vitamin E precursors (e.g., (3R,5RIS)-5-(2,5-dimethoxy-3,4,6-trimethylphenyl)-3-methylpentane-1,3,5-triol) and as a monomer for redox-active polymers when functionalized with methacrylate groups . Its molecular weight is approximately 210.27 g/mol, with a purity ≥95% in laboratory-grade preparations .

Properties

Molecular Formula |

C11H16O2 |

|---|---|

Molecular Weight |

180.24 g/mol |

IUPAC Name |

2,3-dimethoxy-1,4,5-trimethylbenzene |

InChI |

InChI=1S/C11H16O2/c1-7-6-8(2)10(12-4)11(13-5)9(7)3/h6H,1-5H3 |

InChI Key |

HLEBAYYMSSOZHH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1C)OC)OC)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Trimethylbenzene Isomers (TMBs)

Trimethylbenzene isomers—1,2,3-trimethylbenzene, 1,2,4-trimethylbenzene, and 1,3,5-trimethylbenzene (mesitylene)—are volatile organic compounds (VOCs) commonly found in environmental pollutants. Key distinctions include:

Key Findings :

- The methoxy groups in 2,5-dimethoxy-3,4,6-trimethylbenzene increase polarity compared to non-oxygenated TMBs, reducing volatility and enhancing suitability for solid-phase synthesis .

- TMBs exhibit higher environmental mobility due to their lower molecular weight and hydrophobicity, complicating bioremediation efforts .

Bis(2,5-Dimethoxy-3,4,6-Trimethylphenyl)methane

This dimeric compound shares the core structure of 2,5-dimethoxy-3,4,6-trimethylbenzene but features a methylene (-CH₂-) bridge linking two aromatic rings. Comparisons include:

Key Findings :

2,5-Dimethoxy-3,4,6-Trimethylbenzaldehyde

This aldehyde derivative retains the methoxy and methyl substituents but introduces a reactive aldehyde (-CHO) group:

Key Findings :

Methacrylate Derivatives

Functionalization with methacrylate groups (e.g., 2,5-dimethoxy-3,4,6-trimethylbenzyl methacrylate) introduces polymerizable vinyl groups:

Key Findings :

- Methacrylation enhances compatibility with radical polymerization techniques, critical for creating conductive polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.